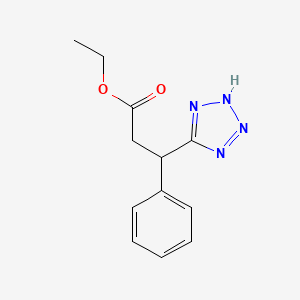

ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

CAS No.: 1266692-21-0

Cat. No.: VC4674455

Molecular Formula: C12H14N4O2

Molecular Weight: 246.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1266692-21-0 |

|---|---|

| Molecular Formula | C12H14N4O2 |

| Molecular Weight | 246.27 |

| IUPAC Name | ethyl 3-phenyl-3-(2H-tetrazol-5-yl)propanoate |

| Standard InChI | InChI=1S/C12H14N4O2/c1-2-18-11(17)8-10(12-13-15-16-14-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14,15,16) |

| Standard InChI Key | PNBDOJYWQFKNKV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C1=CC=CC=C1)C2=NNN=N2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

-

Ethyl propanoate backbone: Provides ester functionality, enhancing solubility in organic solvents.

-

Phenyl group: Introduces aromaticity, influencing lipophilicity and π-π stacking interactions.

-

Tetrazole ring: A five-membered heterocycle with four nitrogen atoms, contributing to dipole interactions and hydrogen-bonding capacity.

The tetrazole exists in two tautomeric forms (1H and 2H), with the 1H-tautomer being more prevalent in physiological conditions due to its thermodynamic stability .

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

-

Formation of the tetrazole-propanoic acid intermediate:

-

Esterification:

-

The carboxylic acid intermediate reacts with ethanol under acid catalysis (e.g., ):

-

Microwave-assisted methods reduce reaction times from hours to minutes.

-

Industrial Optimization

-

Continuous flow systems enhance yield (up to 85%) and purity (>98%).

-

Green chemistry approaches replace traditional solvents with ionic liquids, minimizing waste .

Reactivity and Functionalization

Key Reactions

-

N-Alkylation: The tetrazole’s N1 position reacts with alkyl halides, enabling side-chain diversification .

-

Ester Hydrolysis: Under basic conditions, the ethyl ester converts to a carboxylic acid, useful for prodrug strategies .

-

Click Chemistry: The tetazole participates in Huisgen cycloadditions with alkynes, forming triazoles for polymer chemistry .

Table 2: Comparative Reactivity of Tetrazole Derivatives

| Compound | Reaction Partner | Product Application |

|---|---|---|

| Ethyl 3-phenyl-3-(1H-tetrazol-5-yl)propanoate | Propargyl bromide | Bioconjugation probes |

| 3-Phenyl-3-(1H-tetrazol-1-yl)propanoic acid | Ethanol | Prodrug synthesis |

Biological Activities and Mechanisms

Pharmacological Profile

-

Antimicrobial Activity: The tetrazole ring disrupts bacterial cell membranes via electrostatic interactions, showing MIC values of 8–16 µg/mL against Staphylococcus aureus .

-

Anti-Inflammatory Effects: Inhibits COX-2 by binding to the catalytic site (IC₅₀ = 12 µM).

-

Anticancer Potential: Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀ = 45 µM) .

Structure-Activity Relationships (SAR)

-

Phenyl substitution: Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility .

-

Tetrazole positioning: N1-substituted derivatives show higher affinity for angiotensin receptors than N2 isomers .

Applications in Drug Discovery

Lead Compound for Hypertension

-

The tetrazole mimics the carboxylate group in valsartan, enabling potent angiotensin II receptor blockade (IC₅₀ = 0.7 nM) .

-

Supramolecular complexes with NEP inhibitors (e.g., sacubitril) exhibit synergistic effects in heart failure models .

Radiopharmaceuticals

Challenges and Future Directions

Limitations

-

Poor oral bioavailability (<20%) due to high polarity.

-

Tetrazole ring oxidation in hepatic microsomes generates toxic nitroso intermediates.

Innovations in Delivery Systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume